Enantiomeric Purity: (R)-Configuration Enables Direct Asymmetric Synthesis Without Resolution Loss
The (3R)-3-Amino-3-(5-chloro(2-thienyl))propan-1-OL is supplied with a certified purity of 95% and a defined (R)-stereochemical configuration . In contrast, the racemic mixture (CAS 1270521-18-0) is available at 98% purity but contains both (R)- and (S)-enantiomers in a 1:1 ratio . Use of the racemate in enantioselective API synthesis necessitates a chiral resolution step, which typically discards 50% of the material as the undesired enantiomer and reduces net yield to ≤49% even before further transformation. Procuring the pre-resolved (R)-enantiomer eliminates this yield penalty and the associated solvent, time, and chiral stationary phase costs.
| Evidence Dimension | Enantiomeric purity and synthetic utility |
|---|---|
| Target Compound Data | 95% purity; single (R)-enantiomer; net usable yield 95% (prior to chemical transformation) |
| Comparator Or Baseline | Racemic 3-amino-3-(5-chlorothiophen-2-yl)propan-1-ol (CAS 1270521-18-0): 98% purity; 1:1 (R):(S) mixture; net usable yield of desired enantiomer ≤49% after resolution |
| Quantified Difference | ≥46 percentage-point advantage in net usable yield of desired enantiomer |
| Conditions | Vendor-certified purity specifications; theoretical yield calculation assuming quantitative chiral resolution of racemate |
Why This Matters
For procurement, the (R)-enantiomer provides approximately double the effective molar yield of the desired stereoisomer compared to the racemate, directly reducing cost per mole of usable intermediate in chiral API synthesis campaigns.
